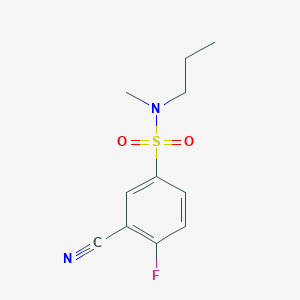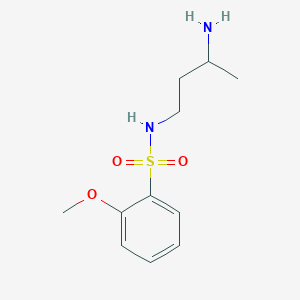
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide (MPIS) is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in cellular signaling pathways. In
作用機序
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, which disrupts cellular signaling pathways. CK2 is involved in the regulation of many proteins, including transcription factors, cell cycle regulators, and kinases. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has been shown to inhibit the activity of CK2 in vitro and in vivo, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide inhibits cell proliferation and induces apoptosis in cancer cells. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In vivo studies have shown that N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide can reduce tumor growth and improve survival in animal models of cancer.
実験室実験の利点と制限
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has several advantages as a tool for studying CK2. It is a highly selective inhibitor of CK2 and does not affect other protein kinases. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide is also stable and can be used in a variety of experimental conditions. However, N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has some limitations. It has low solubility in water, which can limit its use in certain experiments. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide as a therapeutic agent for cancer and other diseases. Researchers are also investigating the role of CK2 in other cellular processes, such as autophagy and circadian rhythms. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide may be a valuable tool for studying these processes.
Conclusion
In conclusion, N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide is a potent and selective inhibitor of CK2 that has shown promise as a tool for studying cellular signaling pathways. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has a variety of biochemical and physiological effects and has been used to investigate the role of CK2 in cancer and other diseases. While N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has some limitations, it has several advantages as a tool for studying CK2. Future research on N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide may lead to the development of new therapeutic strategies for cancer and other diseases.
合成法
The synthesis of N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide involves the reaction of N-methylpyrrolidine with isoquinoline-5-sulfonyl chloride in the presence of a base. The reaction yields N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide as a white crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has shown promise as a tool for studying the role of CK2 in cellular signaling pathways. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant CK2 activity has been linked to various diseases, including cancer, neurodegenerative diseases, and inflammation. N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide has been used to investigate the role of CK2 in these diseases and to develop potential therapeutic strategies.
特性
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylisoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(12-5-7-16-10-12)20(18,19)14-4-2-3-11-9-15-8-6-13(11)14/h2-4,6,8-9,12,16H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKFZMYYJUNAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)